molecular formula C8H12N2O2S B15276610 2-(2-Aminophenyl)ethane-1-sulfonamide

2-(2-Aminophenyl)ethane-1-sulfonamide

Cat. No.: B15276610
M. Wt: 200.26 g/mol
InChI Key: WRZZQRWXWJIYGV-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H12N2O2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenyl)ethane-1-sulfonamide typically involves the reaction of 2-nitrobenzene with ethane-1-sulfonamide under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Aminophenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as antibacterial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-(2-Aminophenyl)ethane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(2-aminophenyl)ethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12)

InChI Key

WRZZQRWXWJIYGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)N)N

Origin of Product

United States

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